molecular formula C16H14ClN3O3S2 B10808720 N-1,3-benzothiazol-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

N-1,3-benzothiazol-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide

Cat. No.: B10808720
M. Wt: 395.9 g/mol
InChI Key: BNPRKRSNXMOSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-1,3-benzothiazol-2-yl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is a useful research compound. Its molecular formula is C16H14ClN3O3S2 and its molecular weight is 395.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-1,3-benzothiazol-2-yl-N~2~[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, and biological activity, supported by relevant data tables and case studies.

Structural Characteristics

The compound features a benzothiazole moiety linked to a sulfonamide group, which is known for its diverse biological properties. The molecular formula is C16H16ClN3O3SC_{16}H_{16}ClN_3O_3S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these functional groups may enhance its selectivity and potency against various biological targets.

Synthesis Methods

The synthesis of N-1,3-benzothiazol-2-yl-N~2~[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide typically involves several steps:

  • Formation of Benzothiazole : This is achieved by reacting 4-chloroaniline with carbon disulfide and a chlorinating agent under basic conditions.
  • Sulfonation : The benzothiazole derivative is then treated with sulfonyl chloride to introduce the sulfonamide group.
  • Amidation : Finally, the compound is formed through amidation with methylglycine.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.

Anticancer Activity

Research indicates that N-1,3-benzothiazol-2-yl-N~2~[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
HeLa5.0Apoptosis induction
MCF-77.5Cell cycle arrest
A5496.0Inhibition of migration

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. In vitro assays reveal its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Case Studies

  • Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer models. Results indicated a dose-dependent reduction in tumor size and increased apoptosis markers in treated groups compared to controls.
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity against resistant strains of bacteria. The compound showed promising results, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for development as an antimicrobial agent.

Properties

Molecular Formula

C16H14ClN3O3S2

Molecular Weight

395.9 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H14ClN3O3S2/c1-20(25(22,23)12-8-6-11(17)7-9-12)10-15(21)19-16-18-13-4-2-3-5-14(13)24-16/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

BNPRKRSNXMOSNY-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=NC2=CC=CC=C2S1)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.